

Investigating the Novelty of the FOL7185 Molecule: A Technical Guide

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Compound of Interest		
Compound Name:	FOL7185	
Cat. No.:	B1673522	Get Quote

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or clinical trial information for a molecule designated "FOL7185." The "FOL" prefix may suggest a potential connection to the folate pathway, a critical metabolic route for cell growth and division, and a target for various established drugs. This guide, therefore, presents a hypothetical framework for the investigation of a novel folate pathway inhibitor, using established methodologies and data presentation formats relevant to the field. The experimental data and pathways described herein are illustrative, based on the well-characterized antifolate agent, Methotrexate, and should be considered a template for the evaluation of a new chemical entity like FOL7185.

Introduction to FOL7185: A Hypothetical Folate Pathway Inhibitor

Folate pathway inhibitors are a cornerstone of chemotherapy and the treatment of autoimmune diseases.[1][2] These agents disrupt the synthesis of nucleotides, essential building blocks for DNA and RNA, thereby impeding the proliferation of rapidly dividing cells such as cancer cells and inflammatory immune cells.[3][4] Methotrexate, a structural analog of folic acid, is a widely used drug that inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[3][5] The investigation into a novel molecule, hypothetically named **FOL7185**, would aim to characterize its mechanism of action, potency, selectivity, and potential therapeutic advantages over existing treatments.



Core Molecular Mechanism of Action

The primary mechanism of action for many folate antagonists is the inhibition of critical enzymes within the folate pathway.[1] For our hypothetical molecule **FOL7185**, we will explore its potential as a multi-targeting inhibitor, a characteristic of some newer generation antifolates. [6]

DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step for maintaining the cellular pool of active folates.[7] Inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of purines and thymidylate, ultimately leading to cell cycle arrest and apoptosis.[8]

A key anti-inflammatory mechanism of low-dose Methotrexate is the promotion of adenosine release.[3][8] This is achieved through the inhibition of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an intracellular accumulation of AICAR.[3][9] This, in turn, inhibits adenosine deaminase, increasing extracellular adenosine levels. Adenosine, acting through its receptors, exerts potent anti-inflammatory effects.[8]

Novel antifolates may also exert their effects by modulating key inflammatory signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Nuclear Factor-κB (NF-κB) pathways.[3][9][10] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[11]

Quantitative Data Summary

To assess the novelty and potential of **FOL7185**, its biochemical and cellular activities would be quantified and compared to a standard-of-care agent like Methotrexate.



Parameter	FOL7185 (Hypothetical Data)	Methotrexate (Reference Data)
Enzyme Inhibition		
DHFR IC50 (nM)	5	10
ATIC IC50 (nM)	50	75
Cellular Activity		
A549 Cell Viability IC50 (nM)	25	50
Jurkat Cell Viability IC50 (nM)	15	30
In Vivo Efficacy (Xenograft Model)		
Tumor Growth Inhibition (%) at 10 mg/kg	60	45

Table 1: Hypothetical comparative data for **FOL7185** and Methotrexate. IC₅₀ represents the half-maximal inhibitory concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of any new molecular entity.

This assay determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC₅₀).[12][13]

- Objective: To determine the IC50 of **FOL7185** against purified human DHFR.
- Materials: Purified human DHFR, dihydrofolate (DHF), NADPH, assay buffer, test compound (FOL7185), positive control (Methotrexate), 96-well microplate, and a microplate spectrophotometer.[14]
- Method:
 - Prepare serial dilutions of FOL7185 and Methotrexate.



- In a 96-well plate, add the assay buffer, NADPH, and the diluted compounds or controls.
- Initiate the reaction by adding DHFR and DHF to each well.
- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[15]
- Calculate the initial reaction rates and plot them against the inhibitor concentrations to determine the IC₅₀ values.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

- Objective: To determine the effect of **FOL7185** on the proliferation of cancer cell lines.
- Materials: A549 and Jurkat cell lines, cell culture medium, **FOL7185**, Methotrexate, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO), and a 96-well plate reader.[18][19]
- Method:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of FOL7185 or Methotrexate for 48-72 hours.
 - Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
 - Add the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength between 550 and 600 nm.[16]
 - Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.

This study evaluates the antitumor activity of a compound in a living organism.[20]

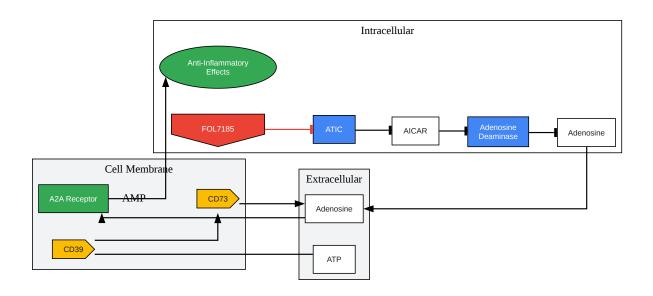


- Objective: To assess the in vivo efficacy of FOL7185 in a mouse xenograft model of human lung cancer.
- Materials: Immunocompromised mice (e.g., NMRI nu/nu), A549 cancer cells, FOL7185,
 vehicle control, and calipers for tumor measurement.[20]
- Method:
 - Subcutaneously implant A549 cells into the flanks of the mice.
 - Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[20]
 - Administer FOL7185 or vehicle control to the respective groups according to a predetermined dosing schedule.
 - Measure tumor volume and body weight 2-3 times per week.
 - At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Visualizing Molecular Pathways and Experimental Workflows

Graphical representations of complex biological pathways and experimental procedures enhance understanding and communication.

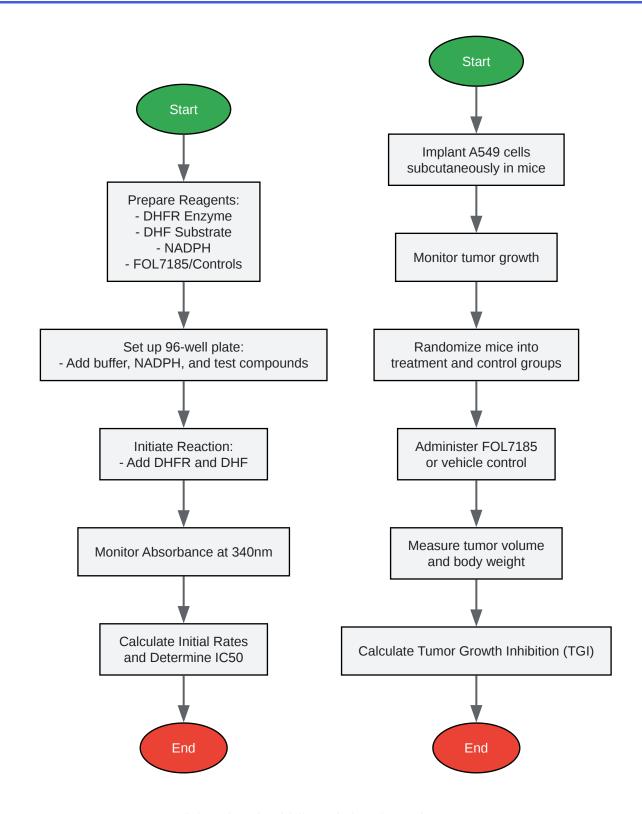




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Caption: Hypothetical signaling pathway of **FOL7185** leading to increased extracellular adenosine and anti-inflammatory effects.





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